Lipophilicity Shift vs. Tranylcypromine and CF₃-Cyclopropylamine
The target compound (free base) exhibits a computed XLogP3 of approximately 2.2 [1], representing a >0.7 log unit increase over tranylcypromine (XLogP3 = 1.5) [2] and a >1.4 log unit increase over 1-(trifluoromethyl)cyclopropanamine (XLogP3 = 0.8) [3]. This lipophilicity window is consistent with improved membrane permeability and blood–brain barrier penetration potential in programs where CNS target engagement is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.2 (free base) |
| Comparator Or Baseline | Tranylcypromine: XLogP3 = 1.5; 1-(Trifluoromethyl)cyclopropanamine: XLogP3 = 0.8 |
| Quantified Difference | +0.7 log units vs. tranylcypromine; +1.4 log units vs. CF₃-cyclopropanamine |
| Conditions | PubChem XLogP3 3.0 algorithm; computed for the free base form |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and CNS penetration relative to non-phenyl or non-fluorinated analogs, a critical factor when selecting a starting scaffold for CNS drug discovery.
- [1] PubChem Compound Summary for CID 137944255, rac-(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 441233, (1R)-2-phenylcyclopropan-1-amine. Retrieved April 2026. View Source
- [3] PubChem Compound Summary for CID 11651197, 1-(trifluoromethyl)cyclopropanamine. Retrieved April 2026. View Source
